3-methyl-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
3-methyl-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide is an organic compound with a complex structure that includes a quinoline core, a phenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
3-methyl-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound can bind to specific proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the methyl and isobutyl groups, resulting in different chemical properties and biological activities.
3-methylquinoline-4-carboxamide: Similar structure but without the phenyl group, affecting its reactivity and applications.
N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide: Similar but lacks the methyl group on the quinoline ring.
Uniqueness
3-methyl-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and isobutyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22N2O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-methyl-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-14(2)13-22-21(24)19-15(3)20(16-9-5-4-6-10-16)23-18-12-8-7-11-17(18)19/h4-12,14H,13H2,1-3H3,(H,22,24) |
InChI Key |
TXWFKHYDHAJXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCC(C)C |
Origin of Product |
United States |
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